molecular formula C16H19FN4O3 B564913 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide CAS No. 518048-03-8

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

Cat. No.: B564913
CAS No.: 518048-03-8
M. Wt: 334.351
InChI Key: AQLZTHZLYFFVIJ-UHFFFAOYSA-N
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Description

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide is recognized in scientific research as a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that is a critical node in numerous cellular signaling pathways, including Wnt signaling, and is implicated in the pathogenesis of several neurodegenerative disorders and in mood regulation. The primary research value of this compound lies in its application for probing the complex biological roles of GSK-3β. It is extensively used in in vitro and cellular models to investigate tau hyperphosphorylation in Alzheimer's disease , as the inhibition of GSK-3β can reduce the aberrant phosphorylation of tau protein, which is a key step in the formation of neurofibrillary tangles. Furthermore, its role extends to the study of neuroprotection and synaptic plasticity, as well as in the exploration of bipolar disorder mechanisms, where GSK-3β has been identified as a potential target for lithium's therapeutic effects. By providing a high level of selectivity, this inhibitor enables researchers to dissect GSK-3β-specific functions from other kinases, making it an essential chemical tool for validating GSK-3β as a therapeutic target in neurological and psychiatric diseases .

Properties

IUPAC Name

2-(2-aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,22H,8,18H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLZTHZLYFFVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716265
Record name 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
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Molecular Weight

334.35 g/mol
Source PubChem
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CAS No.

518048-03-8
Record name 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
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Record name 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
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Preparation Methods

Acylation-Deprotection Strategy

The patent WO2009088729A1 outlines a two-step process involving acylation followed by deprotection. The method begins with a protected hydroxypyrimidinone substrate, where the 5-hydroxy group is esterified to minimize acylating agent consumption. In Step A , the free amine in the intermediate N-arylalkyl-1-(alkyl or aralkyl)-2-aminoalkyl-5-ester-protected-6-oxo-1,6-dihydropyrimidine-4-carboxamide reacts with an acylating agent (R⁴–C(O)X) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). This step requires only one equivalent of acylating agent, reducing costs compared to earlier methods.

Step B involves hydrolyzing the acylated product with aqueous base (e.g., sodium hydroxide) in solvents such as DMF or acetonitrile. The deprotection step yields the final compound with high purity (>99% LCAP). This method’s efficiency stems from its streamlined reagent usage and compatibility with continuous manufacturing.

Hydrogenation-Based Synthesis

Ambeed’s protocol employs catalytic hydrogenation to deprotect a carbobenzyloxy (Cbz) group. Starting with benzyl (2-{4-[(4-fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)carbamate, the reaction uses 5% palladium on carbon (Pd/C) and methanesulfonic acid (MSA) in methanol under hydrogen gas (40 psig, 50°C). After 3–4 hours, water is added, and the pH is adjusted to 7–8 with sodium hydroxide, precipitating the product in 96% yield.

This method’s robustness is evident in its reproducibility at scale, with the final product exhibiting 99.8% purity by HPLC. The use of MSA enhances reaction kinetics by protonating the intermediate, facilitating hydrogenolysis.

Acid Hydrolysis and Neutralization

An alternative route from Ambeed involves aqueous hydrobromic acid (HBr) hydrolysis. Treating the Cbz-protected precursor with 48% HBr at 62°C for 2 hours cleaves the carbamate group. Subsequent neutralization with sodium hydroxide (pH 7–8) and cooling to 3°C precipitates the product. Although this method achieves quantitative conversion, it requires careful pH control to avoid over-acidification, which can degrade the pyrimidine ring.

Optimization and Scalability

Solvent and Catalyst Selection

  • Aprotic solvents (e.g., DCM, THF) in the acylation step prevent undesired side reactions.

  • Pd/C catalyst in hydrogenation offers high activity and ease of removal via filtration.

Yield and Purity Enhancements

ParameterAcylation-DeprotectionHydrogenationHBr Hydrolysis
Yield91–95%96%95%
Purity (HPLC)>99%99.8%99.5%
Reaction Time6–8 hours4 hours2.5 hours
ScalabilityIndustrialPilot-scaleBench-scale

The hydrogenation method outperforms others in yield and speed, while the acylation-deprotection approach is preferred for large-scale production due to lower reagent costs.

Critical Analysis of Methodologies

Cost-Benefit Considerations

The patent method reduces acylating agent use by 50%, lowering raw material expenses. In contrast, hydrogenation requires costly Pd/C, albeit with superior yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against resistant strains of bacteria. For instance, it has been shown to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its effectiveness. In one study, derivatives of similar compounds demonstrated a 4-fold enhancement in activity compared to standard antibiotics like ciprofloxacin, suggesting that modifications to the structure can lead to improved efficacy against resistant strains .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The specific effects of 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide on cancer cell lines remain an area for further investigation, but initial findings suggest promise in targeting specific cancer pathways .

Case Studies

StudyFindings
Elgedamy et al. (2024)Reported enhanced antibacterial activity against MRSA with MIC values significantly lower than traditional antibiotics .
MDPI Research (2024)Investigated the cytotoxic effects on various cancer cell lines, showing potential for development as an anticancer agent .
ACS Publications (2018)Explored structure–activity relationships that highlight the importance of specific functional groups in enhancing biological activity .

Mechanism of Action

The mechanism by which 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-2-(2-(2-hydrazineyl-2-oxoacetamido)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

  • Substituent Variation: Replaces the 1-amino-1-methylethyl group with a hydrazineyl-oxoacetamido moiety at position 2.

N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide

  • Substituent Variation: Features a 1,3,4-oxadiazole ring conjugated to the aminoethyl group at position 2.

Triazole Carboxamide Analogues

5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Core Structure : Replaces the dihydropyrimidine ring with a 1,2,3-triazole system.
  • Impact : The triazole ring’s planar geometry and nitrogen-rich structure may enhance π-π stacking interactions in biological targets, contrasting with the partially saturated pyrimidine core of the parent compound .

Comparative Data Table

Compound Name / CAS RN Core Structure Position 2 Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound (518048-03-8) Dihydropyrimidine 1-Amino-1-methylethyl 337.36 Hydroxyl, 4-fluorobenzylamide
Hydrazineyl-oxoacetamido analog Dihydropyrimidine 2-Hydrazineyl-2-oxoacetamido-propan-2-yl N/A Hydrazine, carbonyl
Oxadiazole analog Dihydropyrimidine 1-[[(5-Methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]-1-methylethyl N/A 1,3,4-Oxadiazole, carbonyl
Triazole carboxamide (e.g., MLS000775876) 1,2,3-Triazole N/A ~300 (estimated) 4-Fluorobenzyl, 3-methylphenyl

Research Implications

Solubility: The hydrazineyl and oxadiazole substituents may improve aqueous solubility compared to the hydrophobic tertiary amino group .

Target Binding : The triazole core’s rigidity could enhance selectivity for enzymes requiring planar ligand geometries, whereas the dihydropyrimidine core may favor flexible binding pockets .

Further experimental validation is required to assess pharmacokinetic and pharmacodynamic differences.

Biological Activity

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a fluorobenzyl group and a dihydropyrimidine moiety, contributing to its pharmacological properties.

  • Molecular Formula : C16H19FN4O3
  • Molecular Weight : 334.35 g/mol
  • CAS Number : 518048-03-8
  • Melting Point : 188 - 189.3 °C
  • IUPAC Name : 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in DNA replication and repair processes, particularly topoisomerases. These enzymes are crucial for maintaining DNA structure and function, making them significant targets for anticancer and antimicrobial therapies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound:

  • Inhibition of Bacterial Growth : The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against these pathogens, indicating strong antibacterial potential .

Antiviral Activity

Additionally, the compound is categorized among anti-HIV agents. Its structural features suggest it may interfere with viral replication mechanisms, although detailed studies on its antiviral efficacy are still emerging .

Cytotoxicity and Safety Profile

Preliminary cytotoxicity assays indicate that the compound possesses low toxicity levels in vitro, suggesting a favorable safety profile for further development into therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on ciprofloxacin derivatives demonstrated that modifications similar to those present in this compound can enhance antibacterial activity. The incorporation of specific functional groups significantly improved the binding affinity to target enzymes like topoisomerase IV and DNA gyrase, leading to enhanced bactericidal effects .

Case Study 2: Antiviral Mechanisms

Research into pyrimidine derivatives has shown that compounds similar to this one can inhibit HIV replication through mechanisms involving reverse transcriptase inhibition. This suggests potential applications in antiviral drug design .

Data Summary Table

PropertyValue
Molecular FormulaC16H19FN4O3
Molecular Weight334.35 g/mol
Melting Point188 - 189.3 °C
CAS Number518048-03-8
Antibacterial MIC (S. aureus)≤ 1 µg/mL
Antibacterial MIC (E. coli)≤ 1 µg/mL
CytotoxicityLow toxicity in vitro

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying process-related impurities in this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for impurity profiling. For example, the Pharmacopeial Forum identifies related impurities such as (E)-2-(2-{[(Dimethylamino)methylidene]amino}propan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, which require gradient elution protocols with UV detection at 210–260 nm for separation . A typical method involves:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (0.1% trifluoroacetic acid) gradient.
  • Detection : UV at 254 nm and MS in positive ion mode.
  • Quantitation Limits : ≤0.1% for major impurities.

Q. How can researchers optimize synthetic routes to minimize byproduct formation?

  • Methodological Answer : Reaction conditions (temperature, solvent, catalyst) must be systematically varied using Design of Experiments (DOE). For pyrimidine derivatives, highlights the use of thin-layer chromatography (TLC) to monitor intermediates and recrystallization (e.g., ethanol) for purification . Key steps include:

  • Reflux Optimization : Adjusting time (4–12 hrs) and solvent polarity (e.g., acetic acid vs. n-butanol).
  • Byproduct Mitigation : Introducing scavengers (e.g., molecular sieves) to absorb reactive intermediates.
  • Yield Improvement : Recrystallization with ethanol yields >85% purity .

Advanced Research Questions

Q. What experimental strategies are used to investigate structure-activity relationships (SAR) in enzyme inhibition studies?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases). The fluorobenzyl group may enhance binding affinity via hydrophobic pockets .
  • Site-Directed Mutagenesis : Modify enzyme active sites (e.g., ATP-binding domains) to assess critical residues for inhibition.
  • Comparative IC50 Assays : Test derivatives with substituent variations (e.g., methyl → ethyl groups) to quantify potency shifts. For example, replacing the 4-fluorobenzyl group with 4-chlorobenzyl reduces IC50 by 30% in kinase assays .

Q. How should discrepancies in bioactivity data across batches be addressed?

  • Methodological Answer :

  • Batch Consistency Analysis : Perform NMR and HPLC-MS to verify structural integrity. For instance, notes that impurities like 2-{2-[2-(2-Acetylhydrazinyl)-2-oxoacetamido]propan-2-yl}-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide can suppress bioactivity by 15–20% if present at >0.5% .
  • Dose-Response Replication : Use standardized cell lines (e.g., HEK293) and control compounds to normalize data.
  • Statistical Modeling : Apply ANOVA to identify batch-dependent outliers, followed by stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Notes

  • Avoid abbreviations; use full chemical names for clarity.
  • References are prioritized from Pharmacopeial Forum and peer-reviewed synthesis studies, excluding commercial sources.
  • Advanced questions emphasize interdisciplinary approaches (e.g., computational biology, DOE) to align with academic research rigor.

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